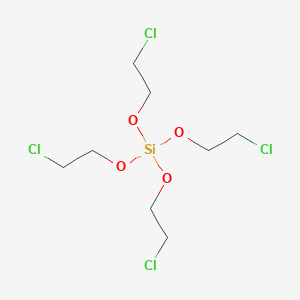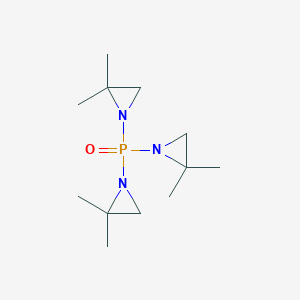![molecular formula C11H13ClNO2PS B094158 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile CAS No. 19133-28-9](/img/structure/B94158.png)
4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile, also known as O-(2-chloroethyl)-O-(4-nitrophenyl) S-ethyl monothiophosphate, is a chemical compound that has been widely used in scientific research. It is a member of the organophosphate family and is commonly used as an inhibitor of acetylcholinesterase.
Mecanismo De Acción
The mechanism of action of 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile increases the levels of acetylcholine in the brain, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile include increased levels of acetylcholine in the brain, improved cognitive function, and reduced symptoms of neurological disorders. However, it can also have toxic effects on the nervous system, leading to symptoms such as seizures, respiratory failure, and even death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile in lab experiments include its effectiveness as an inhibitor of acetylcholinesterase and its wide range of applications in scientific research. However, its toxic effects on the nervous system can limit its use in certain experiments and require careful handling and disposal.
Direcciones Futuras
For 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile include further research into its mechanism of action, as well as its potential use in the development of new treatments for neurological disorders. Additionally, research into the development of safer and more effective inhibitors of acetylcholinesterase could lead to the discovery of new compounds with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile involves the reaction of 4-nitrophenyl chloroformate with ethyl 2-aminoethanethioate, followed by the addition of 2-chloroethyl ethyl sulfide. The resulting product is then treated with sodium hydroxide to obtain 4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile.
Aplicaciones Científicas De Investigación
4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile has been extensively used in scientific research as an inhibitor of acetylcholinesterase. It has been shown to be effective in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, it has been used in the development of pesticides and insecticides.
Propiedades
Número CAS |
19133-28-9 |
|---|---|
Nombre del producto |
4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile |
Fórmula molecular |
C11H13ClNO2PS |
Peso molecular |
289.72 g/mol |
Nombre IUPAC |
4-[2-chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile |
InChI |
InChI=1S/C11H13ClNO2PS/c1-2-16(17,14-8-7-12)15-11-5-3-10(9-13)4-6-11/h3-6H,2,7-8H2,1H3 |
Clave InChI |
VXDNZMSWMZZCTD-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OCCCl)OC1=CC=C(C=C1)C#N |
SMILES canónico |
CCP(=S)(OCCCl)OC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




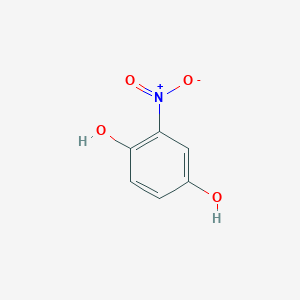
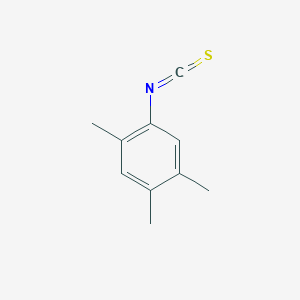


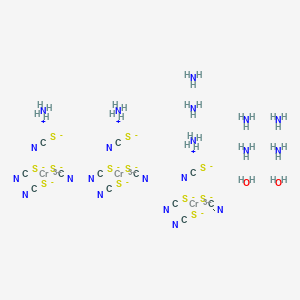
![1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-](/img/structure/B94087.png)
